![molecular formula C8H8FIO B2765314 (5-Fluoro-2-iodo-3-methylphenyl)methanol CAS No. 1221565-69-0](/img/structure/B2765314.png)
(5-Fluoro-2-iodo-3-methylphenyl)methanol
Overview
Description
Scientific Research Applications
1. Novel Syntheses and Rearrangements
Research demonstrates the utility of fluorine and iodine substituents in facilitating novel synthetic pathways. Selectfluor and Deoxo-Fluor-mediated rearrangements have been used for the stereoselective synthesis of difunctionalized azabicyclohexanes, showcasing the role of such substituents in complex molecular rearrangements (Krow et al., 2004).
2. C-H Functionalization Strategy
Palladium-catalyzed C-H halogenation reactions offer a method for preparing multi-substituted arenes, highlighting the significance of (5-Fluoro-2-iodo-3-methylphenyl)methanol in accessing compounds with enhanced selectivity and yield. This approach underscores the advantages of C-H functionalization over traditional methods, including milder reaction conditions and higher chemical diversity (Sun et al., 2014).
3. Fluorogenic Sensors for Ion Detection
The development of fluorogenic chemosensors is another area where related molecular frameworks are applied. Compounds based on similar structural motifs efficiently detect ions like Zn2+ and Al3+, demonstrating the role of specific substituents in enhancing the sensitivity and selectivity of these sensors (Patra et al., 2018).
4. Molecular Logic Devices
Substituted phenyl compounds are also used in the design of molecular logic devices, where the presence of specific substituents influences the photophysical properties and enables the creation of pH-driven off-on-off logic devices. These compounds utilize mechanisms like photoinduced electron transfer (PET) and internal charge transfer (ICT) (ZammitRamon et al., 2015).
5. Methanol as a Solvent and Reactant
Beyond the direct applications of (5-Fluoro-2-iodo-3-methylphenyl)methanol, the role of methanol as a solvent and reactant in organic synthesis is noteworthy. Methanol's properties facilitate various chemical reactions, including solubilization, catalysis, and as a medium for enzymatic reactions, underscoring its versatility in chemical synthesis and industrial applications (Nguyen et al., 2019).
Safety and Hazards
The safety information for “(5-Fluoro-2-iodo-3-methylphenyl)methanol” indicates that it has several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . It’s important to handle this compound with care and follow all safety guidelines.
properties
IUPAC Name |
(5-fluoro-2-iodo-3-methylphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FIO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3,11H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAURNLCWDNWDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)CO)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-2-iodo-3-methylphenyl)methanol |
Synthesis routes and methods
Procedure details
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